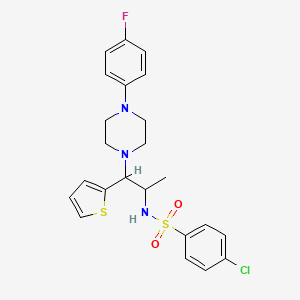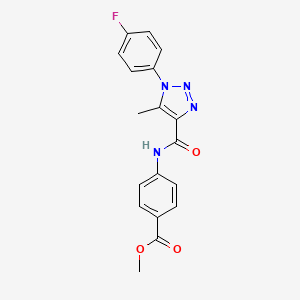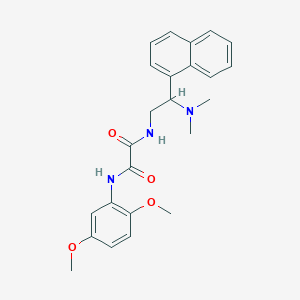![molecular formula C21H14ClN3O5S B2379542 2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005052-57-2](/img/structure/B2379542.png)
2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a useful research compound. Its molecular formula is C21H14ClN3O5S and its molecular weight is 455.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photoluminescent Materials
Research has explored the synthesis and application of π-conjugated polymers containing pyrrolo[3,4-c]pyrrole units for photoluminescent materials. These materials demonstrate strong photoluminescence and good photochemical stability, making them suitable for electronic applications such as organic light-emitting diodes (OLEDs) and solar cells (Beyerlein & Tieke, 2000).
Organic Electronics
The development of novel organic semiconductors for use in electronic devices has been a significant area of research. Compounds with pyrrolo[3,4-d]isoxazole cores have been studied for their potential in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs), with specific focus on improving charge mobility and stability (Gendron et al., 2014).
Anti-inflammatory and Antibacterial Agents
Novel pyrazoline derivatives, including structures similar to the query compound, have been synthesized and evaluated for their anti-inflammatory and antibacterial properties. These studies aim to develop new therapeutic agents with improved efficacy and reduced side effects (Ravula et al., 2016).
Anti-stress Agents
Research into the development of anti-stress agents has led to the synthesis of hexahydropyrrolo[3,4-d]isoxazole derivatives. These compounds have been evaluated for their ability to mitigate stress-induced behavioral alterations, suggesting their potential as lead molecules for anti-stress medications (Badru et al., 2012).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-(4-nitrophenyl)-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O5S/c22-12-3-5-14(6-4-12)24-18(16-2-1-11-31-16)17-19(30-24)21(27)23(20(17)26)13-7-9-15(10-8-13)25(28)29/h1-11,17-19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBKTEVAVYLOSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])ON2C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B2379459.png)
![Tert-butyl 8-imino-8-oxo-8lambda6-thia-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B2379461.png)
![6-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2379463.png)
![N-(4-bromo-2-methylphenyl)-2-[(3-phenylisoxazolo[5,4-d]pyrimidin-4-yl)oxy]acetamide](/img/structure/B2379464.png)

![2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2379466.png)



![2-mercapto-1-(4-methoxyphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2379472.png)

![2-((4-Bromophenyl)sulfonyl)-1-(4-fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2379474.png)

